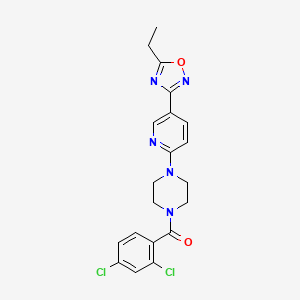
(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a dichlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could suggest potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of multiple aromatic rings (phenyl, pyridine, and oxadiazole) suggests that the compound may have significant π-conjugation, which could affect its chemical properties and interactions with biological targets.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the compound’s reactivity. However, the presence of the dichlorophenyl group suggests potential sites for electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor. The dichlorophenyl group could make the compound somewhat lipophilic, potentially affecting its solubility and distribution in biological systems.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of various compounds related to "(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone" for antimicrobial activity. For instance, Patel et al. (2011) synthesized a series of pyridine derivatives, showcasing variable and modest activity against investigated bacterial and fungal strains. Similarly, Hafez et al. (2016) developed novel pyrazole derivatives with significant antimicrobial potential, indicating their application in combating microbial resistance (Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011; H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Anticancer Activity
The exploration into anticancer applications of related compounds has also been reported. Katariya, Vennapu, & Shah (2021) investigated the synthesis of oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of cancer cell lines. This highlights the potential for developing new anticancer therapies using such compounds (Katariya, D. R. Vennapu, & S. Shah, 2021).
Molecular Interaction Studies
The compound and its analogs have also been studied for their interaction with various receptors, offering insights into their mechanism of action at the molecular level. For example, research on cannabinoid receptors has provided valuable information on how these compounds interact with CB1 receptors, aiding in the development of receptor-specific drugs (J. Shim et al., 2002).
Safety And Hazards
Without specific toxicity data, it’s hard to assess the compound’s safety. However, like all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or skin contact.
Direcciones Futuras
Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, further studies could be done to optimize the structure and improve its potency, selectivity, and pharmacokinetic properties.
Please note that this is a very general analysis based on the compound’s structure. For a more accurate and detailed analysis, specific literature sources or experimental data would be needed. Always consult a professional chemist or pharmacologist when dealing with unknown compounds.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c1-2-18-24-19(25-29-18)13-3-6-17(23-12-13)26-7-9-27(10-8-26)20(28)15-5-4-14(21)11-16(15)22/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMLJNUSUDXMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

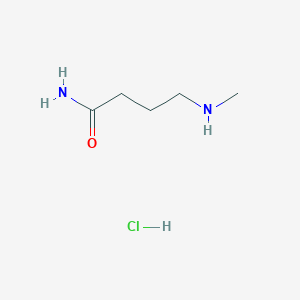
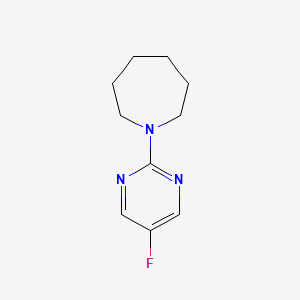
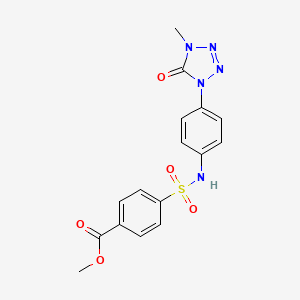
![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)
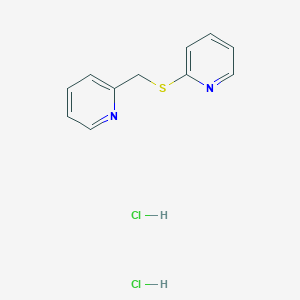
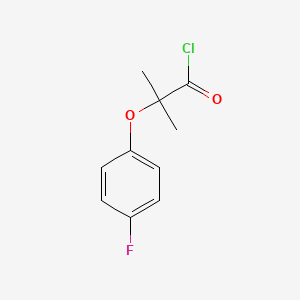
![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)